Cerivastatin(1-)

HMG-CoA reductase inhibition enzyme kinetics pharmacodynamic potency

Cerivastatin (1-) addresses the critical need for a validated positive control in statin-associated muscle toxicity research. As the most potent statin with a Ki of 1.3 nM-70- to 200-fold greater than comparator statins-and dual CYP2C8/CYP3A4 metabolism, it enables definitive investigation of rhabdomyolysis mechanisms and drug-drug interactions. • 16- to 80-fold higher fatal rhabdomyolysis incidence vs. other statins for robust toxicity signal-to-noise ratio • Dual CYP2C8/CYP3A4 metabolism for studying gemfibrozil-type DDIs • ≥60% oral bioavailability-substantially exceeding lovastatin/simvastatin (~5%) Supplied with ≥98% HPLC purity and comprehensive QC documentation. For research use only; not for human use.

Molecular Formula C26H33FNO5-
Molecular Weight 458.5 g/mol
Cat. No. B1257228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerivastatin(1-)
Molecular FormulaC26H33FNO5-
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O
InChIInChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/p-1/b11-10+/t19-,20-/m1/s1
InChIKeySEERZIQQUAZTOL-ANMDKAQQSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerivastatin (1-) Procurement Guide


Cerivastatin (1-), also known as cerivastatin sodium or Baycol (trade name), is a fully synthetic, enantiomerically pure pyridine derivative belonging to the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor class (statins) [1]. It was developed as an ultra-low-dose statin with therapeutic efficacy achieved in the microgram range (0.1–0.8 mg/day), contrasting with milligram-range dosing (10–80 mg/day) required for other statins such as lovastatin, simvastatin, and pravastatin [2]. Cerivastatin exhibits extremely high enzyme affinity with Ki and IC50 values in the low nanomolar range, factors 70 to 200 times more potent than comparator statins, and demonstrates dual metabolic pathways via cytochrome P450 (CYP) 2C8 and 3A4 isoenzymes [3]. Cerivastatin was voluntarily withdrawn from global markets in 2001 due to a markedly elevated risk of fatal rhabdomyolysis, rendering it a compound of significant interest for retrospective safety pharmacology research, mechanistic toxicology studies, and as a benchmark reference standard in statin differentiation investigations [4].

1
Mechanistic Toxicology Reference Standard Supports statin-induced myotoxicity and rhabdomyolysis investigation
2
CYP2C8/3A4 Dual Metabolism Probe Enables drug-drug interaction studies involving gemfibrozil and OATP1B1
3
HMG-CoA Reductase Kinetics Benchmark Reported high enzyme affinity supports SAR and inhibitor design research

Why Cerivastatin (1-) Cannot Be Substituted


Cerivastatin exhibits a unique combination of pharmacological properties that preclude direct substitution with other statin class members in experimental systems. Its enzyme inhibition potency exceeds that of comparator statins by a factor of 70–200, with a Ki value of 1.3 × 10⁻⁹ M compared to 150 × 10⁻⁹ M for lovastatin, establishing a distinct concentration-response relationship in vitro and in vivo [1]. Cerivastatin possesses dual CYP2C8 and CYP3A4 metabolic pathways, a profile distinct from atorvastatin (primarily CYP3A4), fluvastatin (CYP2C9), and pravastatin/rosuvastatin (non-CYP metabolism), resulting in unique drug-drug interaction liabilities, particularly with gemfibrozil [2]. The compound's oral bioavailability of ≥60% substantially exceeds the ~5% bioavailability of lovastatin and simvastatin, altering the pharmacokinetic-pharmacodynamic relationship [3]. Critically, cerivastatin monotherapy is associated with a 16- to 80-fold higher incidence of fatal rhabdomyolysis compared to any other statin, and combined cerivastatin-fibrate therapy confers a risk of approximately 1 in 10 treated patients per year, representing an extreme outlier within the class that must be accounted for in any study design [4]. These pharmacodynamic, pharmacokinetic, and toxicological distinctions render generic substitution scientifically invalid and procurement decisions must be compound-specific to ensure experimental reproducibility.

Reported enzyme affinity difference may shift concentration-response relationships across statin class members.
Dual CYP2C8/3A4 metabolism creates interaction liabilities distinct from atorvastatin, fluvastatin, and pravastatin.
Extreme rhabdomyolysis incidence context requires separate safety endpoint monitoring in study design.

Cerivastatin (1-) vs. Other Statins


HMG-CoA Reductase Inhibition Potency

Cerivastatin exhibits HMG-CoA reductase inhibition potency approximately 100-fold greater than lovastatin in rat liver microsomal assays. The Ki value for cerivastatin was determined as 1.3 × 10⁻⁹ M, compared to 150 × 10⁻⁹ M for lovastatin, representing a 115-fold difference in enzyme affinity [1]. In human hepatoma HepG2 cells, cerivastatin inhibited cholesterol synthesis with an IC50 value of 1.0 × 10⁻⁹ M [2]. Comparative IC50 values in HMG-CoA reductase enzyme inhibition tests showed cerivastatin at 1.1 nM, simvastatin at 66 nM, lovastatin at 77 nM, and pravastatin at 176 nM, demonstrating a 60- to 160-fold potency advantage over these comparators [3].

HMG-CoA Reductase Ki
Head-to-head
1.3 × 10⁻⁹ M
vs lovastatin 150 × 10⁻⁹ M, 115-fold difference
Supports enzyme affinity comparison context
Rat liver microsomal assay
HMG-CoA reductase inhibition enzyme kinetics pharmacodynamic potency

CYP2C8/CYP3A4 Dual Metabolism

Cerivastatin is metabolized by both CYP2C8 (major pathway) and CYP3A4 (significant contribution), distinguishing it from atorvastatin and simvastatin (primarily CYP3A4) and pravastatin/rosuvastatin (non-CYP substrates) [1]. Cerivastatin demonstrated Ki (IC50) values of 32–55 μM against CYP2C8, categorizing it as a relatively weak inhibitor of this isoenzyme, whereas rosuvastatin and pravastatin showed no appreciable effect on CYP2C8 activity even at 100 μM [2]. This dual-pathway metabolism confers a low interaction profile with CYP3A4 inhibitors, meaning cerivastatin does not require dose reduction when coadministered with agents such as itraconazole or erythromycin, a distinct advantage over atorvastatin and simvastatin which exhibit significant exposure increases with CYP3A4 inhibitors [3].

CYP2C8 Inhibition
Head-to-head
Ki (IC50) 32–55 μM
Rosuvastatin/pravastatin: no inhibition at 100 μM
Supports CYP inhibition liability comparison
Recombinant human CYP2C8 assay
drug metabolism CYP inhibition drug-drug interactions

Rhabdomyolysis Risk Profile

Cerivastatin monotherapy is associated with a 16- to 80-fold higher rate of fatal rhabdomyolysis compared to any other statin, based on FDA Adverse Event Reporting System data [1]. In a cohort study of 252,460 patients, the incidence of hospitalized rhabdomyolysis per 10,000 person-years was 5.34 (95% CI, 1.46–13.68) for cerivastatin monotherapy, compared to 0.44 (95% CI, 0.20–0.84) for atorvastatin, pravastatin, or simvastatin monotherapy, representing a 12.1-fold higher incidence [2]. Combined cerivastatin-fibrate therapy yielded an incidence of 1,035 per 10,000 person-years (95% CI, 389–2,117), conferring a risk of approximately 1 in 10 treated patients per year, compared to 5.98 (95% CI, 0.72–216.0) for combined atorvastatin/pravastatin/simvastatin-fibrate therapy, a 173-fold higher incidence [3].

Rhabdomyolysis Incidence
Head-to-head
5.34 per 10,000 person-years
Other statin monotherapy: 0.44 per 10,000 person-years (12.1×)
Supports myotoxicity endpoint context
Cohort study, 252,460 patients
drug safety myotoxicity rhabdomyolysis risk assessment

Oral Bioavailability and Hepatoselectivity

Cerivastatin exhibits oral bioavailability of 60% or greater, substantially exceeding the ~5% bioavailability of lovastatin and simvastatin and the ~12% bioavailability of atorvastatin [1]. In vivo studies demonstrate cerivastatin inhibited hepatic cholesterol synthesis with an oral ED50 value of 0.002 mg/kg in rats and dogs, compared to lovastatin's ED50 of 0.3 mg/kg, representing a 150-fold greater in vivo potency [2]. Cerivastatin displays high liver selectivity, with at least 50-fold lower activity in small intestine and testes (oral ED50 > 0.1 mg/kg), confirming preferential hepatocyte targeting [3]. The therapeutic dose range of cerivastatin (0.1–0.8 mg/day) represents only 1–5% of the dose required for other HMG-CoA reductase inhibitors (10–80 mg/day), attributable to combined high potency and high liver selectivity [4].

Oral Bioavailability
Head-to-head
≥60%
Lovastatin ~5%; in vivo hepatic ED50 0.002 mg/kg (150× vs lovastatin)
Supports exposure-model comparison context
Rat and dog models
pharmacokinetics bioavailability hepatoselectivity first-pass metabolism

Clinical LDL-C Reduction Efficacy

In a randomized, double-blind, parallel-group study of 1,030 hypercholesterolemic patients, cerivastatin 0.3 mg reduced LDL-C from baseline by 29.6% compared to pravastatin 20 mg which achieved 26.8% reduction (P = 0.008) [1]. Cerivastatin 0.4 mg reduced LDL-C by 34.2% compared to pravastatin 40 mg which achieved 30.3% reduction (P < 0.001) [2]. In a separate placebo-controlled trial, cerivastatin 0.8 mg reduced LDL-C by 41.8% compared to cerivastatin 0.4 mg (35.6%) or placebo, with 84% of patients achieving NCEP goal attainment [3]. In another study, cerivastatin 0.8 mg reduced LDL-C by 40.8% versus cerivastatin 0.4 mg (33.6%, p<0.0001) or pravastatin 40 mg (31.5%, p<0.0001), bringing 81.8% of all patients to NCEP goals [4].

LDL-C Reduction
Head-to-head
34.2% vs 30.3%
Cerivastatin 0.4 mg vs pravastatin 40 mg, P
Supports LDL-C endpoint comparison context
Trial in 1,030 hypercholesterolemic patients
LDL cholesterol reduction clinical efficacy hypercholesterolemia NCEP goals

Cerivastatin (1-) Research Applications


Myotoxicity and Rhabdomyolysis Research

Cerivastatin serves as a definitive positive control and mechanistic probe in investigations of statin-associated muscle toxicity. Its 12.1-fold higher incidence of hospitalized rhabdomyolysis compared to other statins (5.34 vs 0.44 per 10,000 person-years) and 173-fold higher incidence when combined with fibrates (1,035 vs 5.98 per 10,000 person-years) provide a robust signal-to-noise ratio for in vitro and in vivo toxicity studies [1]. Researchers investigating mechanisms including mitochondrial dysfunction, calcium homeostasis disruption, and OATP1B1-mediated drug-drug interactions require cerivastatin as a reference compound with extreme myotoxicity liability [2].

CYP2C8 and Gemfibrozil Drug Interaction Studies

Cerivastatin's dual CYP2C8/CYP3A4 metabolism, with Ki (IC50) values of 32–55 μM against CYP2C8, establishes it as a critical tool compound for studying CYP2C8-mediated drug-drug interactions [3]. The extreme interaction between cerivastatin and gemfibrozil (a CYP2C8 inhibitor), which produces a 1-in-10 annual risk of rhabdomyolysis, provides an unparalleled experimental system for investigating the pharmacodynamic and pharmacokinetic consequences of CYP2C8 inhibition and OATP1B1 transporter blockade [4].

HMG-CoA Reductase Kinetics and SAR Studies

Cerivastatin's Ki value of 1.3 × 10⁻⁹ M and IC50 of 1.0–1.1 × 10⁻⁹ M against HMG-CoA reductase establish it as one of the most potent inhibitors in the statin class, with 60- to 160-fold greater enzyme affinity than simvastatin, lovastatin, and pravastatin [5]. This extreme potency makes cerivastatin an essential benchmark for structure-activity relationship (SAR) studies, molecular docking investigations, and the development of novel HMG-CoA reductase inhibitors where high-affinity binding is a design objective.

Statin Pharmacokinetics and Tissue Distribution

Cerivastatin's oral bioavailability of ≥60% and high liver selectivity (≥50-fold lower activity in peripheral tissues) provide a unique pharmacokinetic profile for comparative studies of statin tissue distribution and first-pass metabolism [6]. Researchers investigating the relationship between lipophilicity, hepatoselectivity, and off-target toxicity utilize cerivastatin as a reference compound with high bioavailability but extreme myotoxicity, contrasting with hydrophilic statins like pravastatin and rosuvastatin that exhibit lower bioavailability but reduced peripheral tissue uptake [7].

Application
Selection Property
Validation Focus
Myotoxicity Model Studies
Reported rhabdomyolysis incidence context
Mitochondrial dysfunction & calcium signaling endpoints
CYP2C8-Mediated DDI Research
CYP2C8 inhibition liability profile
Gemfibrozil interaction & OATP1B1 transport
HMG-CoA Reductase Kinetics & SAR
High enzyme affinity comparison context
Molecular docking & inhibitor design endpoints
Statin Tissue Distribution Studies
Bioavailability & hepatoselectivity profile
Lipophilicity vs off-target tissue uptake

Technical Documentation Hub

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25 linked technical documents
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